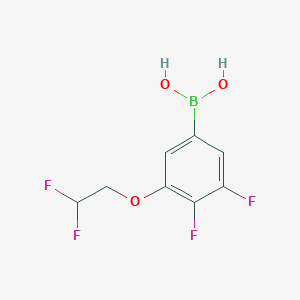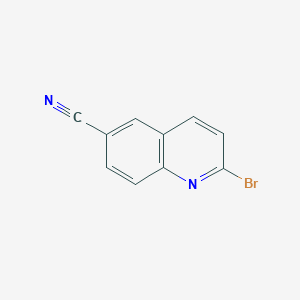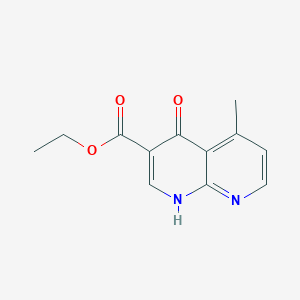![molecular formula C10H6N2O5 B11875298 8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one CAS No. 113982-74-4](/img/structure/B11875298.png)
8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a nitro group at the 8th position and a dioxolo ring fused to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one typically involves the nitration of a suitable precursor. One common method involves the nitration of [1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The isoquinoline core can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 8-Amino-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized isoquinoline derivatives with additional functional groups.
科学的研究の応用
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials and catalysts.
作用機序
The mechanism of action of 8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline: This compound shares the dioxolo and isoquinoline core but differs in the substitution pattern and functional groups.
7-Nitro-8-hydroxyquinoline: Similar in having a nitro group and a heterocyclic structure but differs in the core scaffold.
Uniqueness
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dioxolo ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
113982-74-4 |
|---|---|
分子式 |
C10H6N2O5 |
分子量 |
234.16 g/mol |
IUPAC名 |
8-nitro-6H-[1,3]dioxolo[4,5-g]isoquinolin-7-one |
InChI |
InChI=1S/C10H6N2O5/c13-10-9(12(14)15)6-2-8-7(16-4-17-8)1-5(6)3-11-10/h1-3H,4H2,(H,11,13) |
InChIキー |
WPYGIECZUJSLDY-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC3=CNC(=O)C(=C3C=C2O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)









